5-(2-Chloropyridin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Description
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Properties
IUPAC Name |
5-(2-chloropyridin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2S/c13-12-7-10(1-4-14-12)15-5-2-11-9(8-15)3-6-16-11/h1,3-4,6-7H,2,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRHFGRFKKRPKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3=CC(=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-Chloropyridin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound that belongs to the class of thienopyridines. This compound has garnered attention due to its potential biological activities, particularly in the context of antiplatelet and anticancer properties.
Structural Characteristics
The compound features a complex structure that includes a thieno[3,2-c]pyridine core. The presence of the 2-chloropyridine moiety contributes to its unique chemical properties and biological activities.
Antiplatelet Activity
Research has indicated that thienopyridine derivatives, including this compound, exhibit significant antiplatelet activity. This activity is primarily attributed to their ability to inhibit platelet aggregation. Ticlopidine, a related compound, has been shown to reduce platelet aggregation induced by various agents such as adenosine diphosphate (ADP) and thrombin. In studies involving rodent models, ticlopidine demonstrated efficacy in reducing pulmonary metastasis in tumors like B16 melanoma and Lewis lung carcinoma .
Anticancer Properties
In addition to its antiplatelet effects, the compound has been evaluated for its anticancer potential. Studies have shown that it can inhibit hematogenous pulmonary metastasis in rodent tumor models. This suggests a possible dual role in both preventing thrombotic events and suppressing cancer metastasis .
Research Findings
A review of the literature highlights various studies on the biological activities of substituted tetrahydrothieno pyridines. These studies have reported promising findings regarding their pharmacological profiles:
- Antiplatelet Effects : Compounds similar to this compound have been effective in preventing thrombotic events in cardiovascular diseases.
- Inhibition of Tumor Metastasis : The compound has shown potential in inhibiting tumor growth and metastasis in vivo .
Case Studies
- Ticlopidine Administration : In one study involving ticlopidine (a close analog), oral administration resulted in significant inhibition of platelet aggregation and reduced pulmonary metastasis in rodent models of cancer. This supports the hypothesis that thienopyridine derivatives may serve as effective therapeutic agents against both thrombotic conditions and cancer .
- Synthesis and Evaluation : Another study synthesized various derivatives of tetrahydrothieno pyridines and evaluated their biological activities across different models. The findings indicated that certain analogs exhibited enhanced antiplatelet and anticancer activities compared to others .
Data Summary
| Activity | Effect | Model |
|---|---|---|
| Antiplatelet | Inhibition of aggregation | Rodent models |
| Anticancer | Inhibition of pulmonary metastasis | B16 melanoma & Lewis lung carcinoma |
| Synthesis & Evaluation | Various derivatives tested for activity | Multiple biological models |
Scientific Research Applications
Research indicates that derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine exhibit significant biological activities. Notably:
- Inhibition of Human Phenylethanolamine N-Methyltransferase (hPNMT) : This enzyme is involved in catecholamine synthesis. Compounds related to 5-(2-Chloropyridin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine have shown enhanced inhibitory potency against hPNMT. This suggests potential applications in treating conditions related to catecholamine dysregulation such as hypertension and anxiety disorders .
Therapeutic Applications
The unique properties of this compound make it a candidate for various therapeutic applications:
- Cardiovascular Disorders : Similar compounds have been studied for their antiplatelet activity and effectiveness in preventing atherothrombotic events in cardiovascular diseases .
- Neurological Conditions : Due to its interaction with catecholamine pathways, it may have implications for treating neurological disorders linked to catecholamine imbalances.
Comparative Analysis with Related Compounds
A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | Base structure without substitution | Moderate hPNMT inhibition | Lacks halogen substitution |
| 5-(2-Bromopyridin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | Similar structure with bromine | Enhanced hPNMT inhibition | Bromine may alter binding affinity |
| 5-(Pyridin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | Different pyridine substitution | Varies based on substitution | Different electronic properties due to substitution |
The presence of chlorine in this compound enhances its lipophilicity and influences its interaction with biological targets compared to other derivatives .
Case Studies and Research Findings
Several studies have explored the pharmacological effects of thienopyridine derivatives:
- Thienopyridines as Antiplatelet Agents : Research has shown that compounds with similar structures are effective in preventing platelet aggregation and reducing thrombotic events .
- Inhibitory Studies on hPNMT : Investigations into the binding affinities and mechanisms of action at molecular levels have provided insights into how these compounds can modulate catecholamine levels in the body .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
